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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B15541011

(Rac)-AZD6482 is a potent and highly selective inhibitor of the 3 isoform of phosphoinositide 3-
kinase (PI3Kp), a key enzyme in the PI3K/Akt signaling pathway. This pathway is frequently
dysregulated in various diseases, including cancer and thrombosis, making PI3K[3 a compelling
therapeutic target. This in-depth technical guide provides a comprehensive overview of the
chemical structure, properties, and mechanism of action of (Rac)-AZD6482, intended for
researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(Rac)-AZD6482, also known as KIN-193, is a synthetic, small-molecule inhibitor. Its chemical
identity and key physicochemical properties are summarized in the tables below.
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Identifier Value Source

2-[[(1R)-1-(7-methyl-2-
morpholin-4-yl-4-

IUPAC Name ] o [1]
oxopyrido[1,2-a]pyrimidin-9-

yl)ethyllamino]benzoic acid

CC1=CN2C(=0)C=C(N=C2C(
=C1)--INVALID-LINK--

SMILES [1]
NC3=CC=CC=C3C(=0)O)N4C
cocc4
Molecular Formula C22H24N404 [1]
CAS Number 1173900-33-8 [1]
Physicochemical Property Value Source
Molecular Weight 408.45 g/mol [2]

DMSO: 82 mg/mL (200.75

Solubility mM) Ethanol: 10 mg/mL Water:  [2]
Insoluble
Appearance Crystalline solid

Store at -20°C for long-term
Storage N [2]
stability

Mechanism of Action and Signaling Pathway

(Rac)-AZD6482 exerts its biological effects by selectively inhibiting the kinase activity of PISK}.
The PI3K family of enzymes plays a crucial role in cell signaling by phosphorylating the 3'-
hydroxyl group of phosphoinositides, generating second messengers like phosphatidylinositol
(3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably
the serine/threonine kinase Akt.

The PI3K/Akt pathway is a central regulator of numerous cellular processes, including cell
growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated
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due to mutations in key components, such as loss of the tumor suppressor PTEN, which
normally counteracts PI3K activity by dephosphorylating PIP3.

By inhibiting PI3Kf3, (Rac)-AZD6482 effectively blocks the production of PIP3, leading to the
deactivation of Akt and its downstream targets. This can result in the induction of apoptosis,
inhibition of cell proliferation, and a reduction in cell migration and invasion in cancer cells that
are dependent on PI3K[ signaling.[3][4]
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Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to
characterize the activity of (Rac)-AZD6482.
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In Vitro PI3BKPB Kinase Assay (AlphaScreen)

This assay quantifies the enzymatic activity of PI3K[ and the inhibitory potency of (Rac)-
AZD6482.

Materials:

Recombinant human PI3K[(3 enzyme
(Rac)-AZD6482

P1(4,5)P2 substrate

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 10 mM MgClI2, 1 mM DTT, 0.05%
CHAPS)

Biotinylated PIP3
GST-tagged Pleckstrin Homology (PH) domain
AlphaScreen GST Detection Kit (PerkinElmer)

384-well microplates

Procedure:

Prepare serial dilutions of (Rac)-AZD6482 in DMSO and then in Assay Buffer.
Add 5 pL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

Add 5 pL of PI3K[(3 enzyme solution to each well and incubate for 15 minutes at room
temperature.

Initiate the kinase reaction by adding 5 pL of a substrate mix containing P1(4,5)P2 and ATP.

Incubate for 60 minutes at room temperature.
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Stop the reaction by adding 5 pL of EDTA solution containing biotinylated PIP3 and GST-
tagged PH domain.

Add 10 pL of AlphaScreen acceptor beads and incubate for at least 60 minutes in the dark.

Read the plate on an AlphaScreen-compatible plate reader.

Calculate IC50 values using a suitable data analysis software.
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Figure 2: Workflow for the in vitro PI3K[3 kinase assay.

Cell Proliferation Assay (CCK-8)

This assay measures the effect of (Rac)-AZD6482 on the proliferation of cancer cell lines.
Materials:

e Cancer cell line of interest (e.g., PTEN-deficient cell lines like US7MG)

o Complete cell culture medium

» (Rac)-AZD6482

e Cell Counting Kit-8 (CCK-8)

o 96-well cell culture plates

» Plate reader

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.
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Treat the cells with various concentrations of (Rac)-AZD6482 for 48-72 hours.

Add 10 pL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the
EC50 value.[3]

Western Blot Analysis of Akt Phosphorylation

This experiment assesses the ability of (Rac)-AZD6482 to inhibit the PI3K/Akt signaling
pathway in cells.

Materials:

Cancer cell line

» (Rac)-AZD6482

o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA Protein Assay Kit

o SDS-PAGE gels

e Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

Procedure:

e Culture cells to 70-80% confluency and treat with (Rac)-AZD6482 for the desired time.
e Lyse the cells and determine the protein concentration of the lysates.

o Separate 20-40 ug of protein per lane on an SDS-PAGE gel.
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o Transfer the proteins to a PVDF membrane.
e Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

(Rac)-AZD6482 is a valuable research tool for investigating the role of PISK[3 in various
physiological and pathological processes. Its high potency and selectivity make it a suitable
probe for elucidating the downstream consequences of PI3K[ inhibition. The experimental
protocols provided in this guide offer a starting point for researchers to explore the multifaceted
activities of this compound in their specific areas of interest. Further investigation into the
therapeutic potential of (Rac)-AZD6482, particularly in the context of PTEN-deficient cancers, is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(Rac)-AZD6482: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541011#rac-azd-6482-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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